molecular formula C27H31N5O3 B2642977 1-[(5-chloro-1-methyl-1H-indol-3-yl)methyl]-N-(3-methylbenzyl)piperidine-4-carboxamide CAS No. 1251698-18-6

1-[(5-chloro-1-methyl-1H-indol-3-yl)methyl]-N-(3-methylbenzyl)piperidine-4-carboxamide

Cat. No.: B2642977
CAS No.: 1251698-18-6
M. Wt: 473.577
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(5-chloro-1-methyl-1H-indol-3-yl)methyl]-N-(3-methylbenzyl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including an indole ring, a piperidine ring, and a carboxamide group . Indole derivatives are significant heterocyclic systems in natural products and drugs .


Synthesis Analysis

The synthesis of similar indole derivatives has been reported in the literature . Typically, these compounds are synthesized through multi-step reactions involving the formation of the indole ring, followed by various functional group transformations .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a piperidine ring, and a carboxamide group . The exact structure would depend on the specific positions of these groups within the molecule.


Chemical Reactions Analysis

Indole derivatives, such as the one you’re asking about, can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and various types of cycloaddition reactions .

Scientific Research Applications

Allosteric Modulation of CB1 Receptor

  • The chemical functionalities of indole-2-carboxamides, similar to the structure , are crucial for allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural requirements include a critical chain length at the C3-position, an electron-withdrawing group at the C5-position, and specific lengths of the linker between the amide bond and the phenyl ring. This optimization leads to the identification of potent CB1 allosteric modulators, suggesting potential applications in developing therapeutics targeting the CB1 receptor for various neurological conditions (Khurana et al., 2014).

CCR5 Antagonism and Anti-HIV Activity

  • The introduction of various polar groups into piperidine-4-carboxamide CCR5 antagonists, aiming to improve metabolic stability, led to the discovery of compounds with highly potent anti-HIV-1 activity. This highlights its potential application in the development of new therapies for HIV, particularly in inhibiting CCR5-using HIV-1 clinical isolates (Imamura et al., 2006).

GlyT1 Inhibition for CNS Disorders

  • A structurally diverse back-up compound for GlyT1 (glycine transporter 1) inhibition was identified, showing potent inhibitory activity and a favorable pharmacokinetics profile. This suggests its utility in exploring treatments for central nervous system (CNS) disorders by modulating glycine levels in the brain (Yamamoto et al., 2016).

Inotropic Activity in Cardiovascular Research

  • The synthesis and evaluation of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides for positive inotropic activity suggest potential applications in cardiovascular research, particularly in developing therapeutics for heart failure (Liu et al., 2009).

Antagonistic Activity Towards CB1 Receptor

  • The molecular interaction study of a related antagonist with the CB1 cannabinoid receptor provides insights into the structural requirements for binding and antagonistic activity. This research could inform the development of new compounds targeting cannabinoid receptors for various therapeutic purposes (Shim et al., 2002).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities .

Properties

IUPAC Name

N-cyclohexyl-3-[2-[(2,5-dimethylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O3/c1-18-12-13-19(2)20(16-18)17-31-27(35)32-23-11-7-6-10-22(23)25(34)30(26(32)29-31)15-14-24(33)28-21-8-4-3-5-9-21/h6-7,10-13,16,21H,3-5,8-9,14-15,17H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHQZYLJRQUFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.